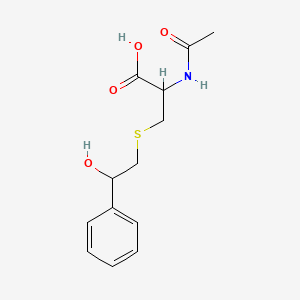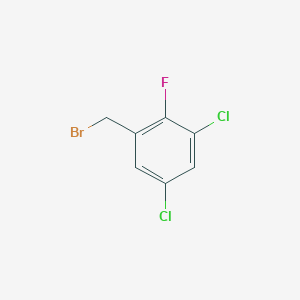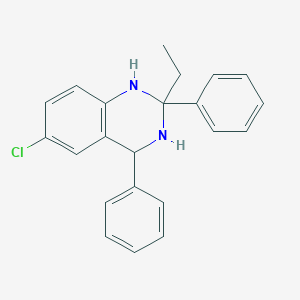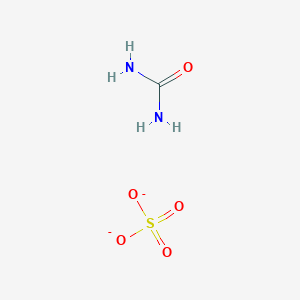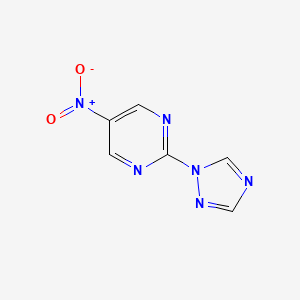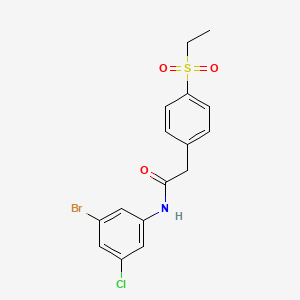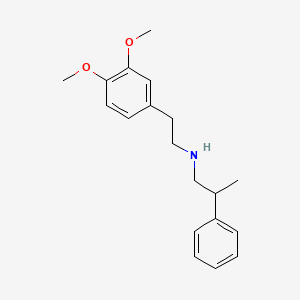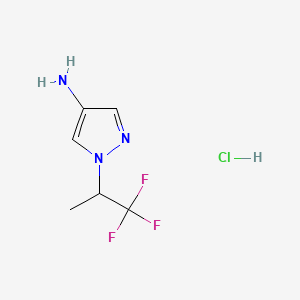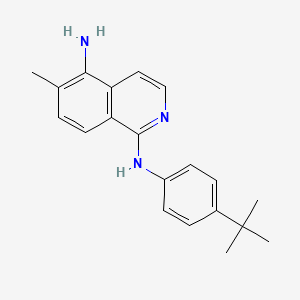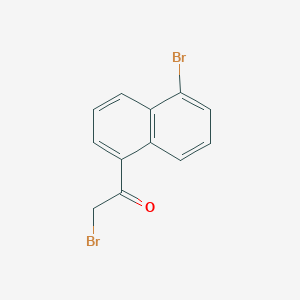
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H8Br2O It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-naphthyl ethanone. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-1-(5-bromothiophen-2-yl)ethanone: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone: Another brominated naphthalene derivative with different bromine substitution positions.
2-Bromo-1-(1-naphthyl)ethanone: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and potential applications. The presence of two bromine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H8Br2O |
|---|---|
Molecular Weight |
328.00 g/mol |
IUPAC Name |
2-bromo-1-(5-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6H,7H2 |
InChI Key |
KHLSOOWGQBANDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


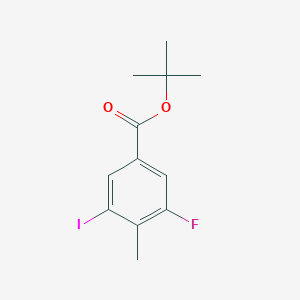
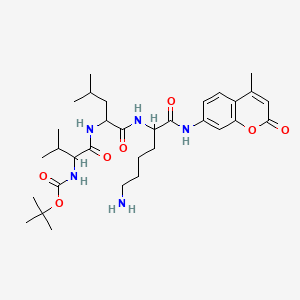
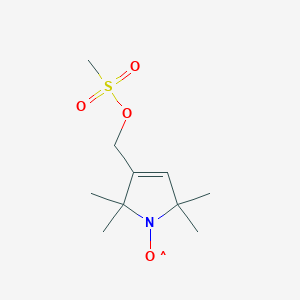
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
